molecular formula C23H46O6 B024559 Heptadecyl D-glucoside CAS No. 100231-66-1

Heptadecyl D-glucoside

Katalognummer: B024559
CAS-Nummer: 100231-66-1
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: WPEOSFDPNQGBCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadecyl D-glucoside (CAS: 100231-66-1) is a non-ionic surfactant and alkyl glycoside with the molecular formula C₂₃H₄₆O₆ and a molecular weight of 418.61 g/mol . Structurally, it consists of a 17-carbon alkyl chain (heptadecyl group) linked to a D-glucopyranoside moiety via a β-glycosidic bond. Key physicochemical properties include a density of 1.06 g/cm³, boiling point of 554.6°C (at 760 mmHg), and a flash point of 289.2°C . Its low vapor pressure (1.31 × 10⁻¹⁴ mmHg at 25°C) and moderate water solubility make it suitable for applications in cosmetics, pharmaceuticals, and agrochemicals .

Eigenschaften

CAS-Nummer

100231-66-1

Molekularformel

C23H46O6

Molekulargewicht

418.6 g/mol

IUPAC-Name

2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3

InChI-Schlüssel

WPEOSFDPNQGBCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Andere CAS-Nummern

100231-66-1

Synonyme

heptadecyl D-glucoside

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Setmelanotide is synthesized through a series of peptide coupling reactions. The process involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The peptide is then cyclized through the formation of a disulfide bond between cysteine residues .

Industrial Production Methods: Industrial production of setmelanotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained through lyophilization (freeze-drying) to ensure stability and ease of storage .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Setmelanotide unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung und der Cyclisierung der Disulfidbrücke . Es unterliegt normalerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen unter physiologischen Bedingungen.

Häufige Reagenzien und Bedingungen:

    Peptidkopplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

    Cyclisierungsreagenzien: Iod in Methanol zur Bildung von Disulfidbrücken

    Reinigung: Hochleistungsflüssigchromatographie (HPLC)

Hauptprodukte: Das Hauptprodukt, das gebildet wird, ist das cyclische Peptid Setmelanotide, das durch seine spezifische Sequenz und Disulfidbrücke gekennzeichnet ist .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparison

Property This compound (C₁₇) Hexadecyl D-glucoside (C₁₆) Tetradecyl D-glucoside (C₁₄)
CAS Number 100231-66-1 54549-27-8 33508-66-6
Molecular Formula C₂₃H₄₆O₆ C₂₂H₄₄O₆ C₂₀H₄₀O₆
Molecular Weight 418.61 g/mol 404.58 g/mol 376.53 g/mol
Boiling Point 554.6°C 543.6°C (predicted) Not reported
Density 1.06 g/cm³ 1.07 g/cm³ Not reported
LogP (Hydrophobicity) 6.2 ~5.8 (estimated) ~5.3 (estimated)

Key Findings :

  • Alkyl Chain Impact : Longer alkyl chains increase molecular weight, boiling point, and hydrophobicity (LogP). For every additional -CH₂ group, LogP increases by ~0.5 units .
  • Density: Minor differences (e.g., 1.06 vs. 1.07 g/cm³) may arise from packing efficiency in crystalline states .

Pharmacokinetic and Toxicity Profiles

Table 2: Toxicity and ADME Comparison

Parameter This compound Methyl Dihydroxybenzoate* Heptadecyl Benzoate*
GI Absorption Low (predicted) High Low
BBB Permeation No Yes No
hERG Inhibition Not studied None hERG II inhibitor
Skin Sensitization Not reported None Positive
Hepatotoxicity Not reported Negative Negative

Note: Benzoate derivatives (e.g., heptadecyl benzoate) are included to highlight alkyl chain effects on toxicity, though functional groups differ .

Key Findings :

  • Alkyl Chain Length and Absorption : Longer alkyl chains (e.g., C₁₇) reduce gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation compared to shorter-chain analogs (e.g., methyl derivatives) .
  • Toxicity Trends : Longer chains may increase risks of hERG II inhibition (linked to cardiac arrhythmia) and skin sensitization, as seen in heptadecyl benzoate .

Q & A

Q. What are the structural characteristics of Heptadecyl D-glucoside, and how do they influence its surfactant properties?

this compound is a non-ionic surfactant synthesized via the condensation of heptadecyl alcohol (C17 chain) with glucose. The alkyl chain length (C17) enhances hydrophobic interactions, while the glucose moiety contributes to hydrophilicity, enabling micelle formation and interfacial tension reduction. Structural analysis typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the glycosidic linkage and alkyl chain configuration .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis involves acid-catalyzed Fischer glycosidation or enzymatic methods. Post-synthesis purification via column chromatography (e.g., silica gel or Sephadex LH-20) is critical to isolate the desired product. Characterization relies on spectroscopic techniques:

  • NMR for confirming β-D-glucosidic bonds and alkyl chain integration.
  • High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection for purity assessment .

Q. How does this compound compare to other alkyl glucosides (e.g., Decyl or Caprylyl glucoside) in terms of antimicrobial activity?

Alkyl chain length directly impacts antimicrobial efficacy. For example, Sitosterol-β-D-glucoside (C29) demonstrated MIC values of 0.0078–0.125 mg/mL against Candida species, while shorter-chain derivatives like Caprylyl glucoside (C8) are less potent. This compound’s extended chain may enhance membrane disruption in pathogens, but comparative studies require standardized broth microdilution assays and clinical isolate testing .

Advanced Research Questions

Q. How can researchers address variability in this compound quantification across different extraction solvents?

Solvent polarity significantly affects extraction efficiency. For example, methanol extracts yielded higher Orcinol-β-D-glucoside concentrations (p < 0.0001) compared to dichloromethane in HPLC analyses. Researchers should optimize solvent systems using design-of-experiment (DoE) approaches and validate methods via spike-and-recovery tests to minimize variability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for alkyl glucosides?

Discrepancies often arise from differences in microbial strains, assay conditions, or compound purity. To reconcile

  • Use reference strains (e.g., ATCC controls) and standardized protocols (CLSI guidelines).
  • Include positive controls (e.g., fluconazole for antifungal assays) and validate compound purity via HPLC-MS .

Q. How do storage conditions impact this compound’s stability and reactivity?

Alkyl glucosides degrade under acidic/alkaline conditions or prolonged exposure to light. Stability studies should monitor:

  • Hydrolysis kinetics via pH-adjusted solutions and HPLC quantification of glucose release.
  • Thermal stability using accelerated aging tests (40–60°C) and Arrhenius modeling .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound bioassays?

Nonlinear regression models (e.g., log-logistic or Hill equations) quantify EC50/IC50 values. For complex datasets, multivariate analysis (PCA or PLS-DA) identifies key variables affecting bioactivity. Software tools like SPSS or R packages (e.g., drc) enable robust data processing .

Q. How can researchers design toxicological studies to evaluate this compound’s safety profile?

Follow OECD guidelines for acute toxicity (e.g., OECD 423) and skin irritation (OECD 439). Key endpoints include:

  • LD50 determination in rodent models.
  • Repeated-dose toxicity (28–90 days) with histopathological and biochemical markers.
  • Genotoxicity assays (Ames test, micronucleus assay) to assess mutagenic potential .

Q. What structural modifications enhance this compound’s specificity for targeted drug delivery systems?

Functionalization strategies include:

  • PEGylation to improve solubility and circulation time.
  • Conjugation with targeting ligands (e.g., folic acid) via carbodiimide chemistry.
  • Co-polymerization with pH-responsive monomers for stimuli-triggered release .

Q. How do natural sources of this compound influence its biosynthetic pathway analysis?

While this compound is primarily synthetic, analogous compounds (e.g., kaempferol glucosides) are isolated from plants like Dissotis perkinsiae. Metabolomic approaches (LC-MS/MS) and isotope labeling can trace biosynthetic routes, identifying key enzymes (e.g., UDP-glucosyltransferases) for heterologous expression in microbial hosts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.